An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trifluorobenzyl alcohol-d2
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trifluorobenzyl alcohol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-Trifluorobenzyl alcohol-d2, a deuterated analog of 2,4,6-Trifluorobenzyl alcohol. Given the limited availability of direct experimental data for the deuterated species, this document synthesizes information on the non-deuterated compound and the well-established principles of deuterium (B1214612) substitution in drug discovery and development.
Introduction to 2,4,6-Trifluorobenzyl alcohol-d2
2,4,6-Trifluorobenzyl alcohol-d2 is the deuterium-labeled version of 2,4,6-Trifluorobenzyl alcohol, where the two hydrogen atoms on the benzylic carbon are replaced with deuterium. This isotopic substitution is a powerful tool in pharmaceutical research, primarily due to the kinetic isotope effect (KIE), which can significantly alter the metabolic fate of a drug molecule. The strategic incorporation of deuterium can lead to improved pharmacokinetic profiles, such as increased metabolic stability and a longer half-life, by slowing down enzymatic C-H bond cleavage.
Physicochemical Properties
Direct experimental data for 2,4,6-Trifluorobenzyl alcohol-d2 is scarce. However, its properties can be closely approximated by those of its non-deuterated counterpart, with the primary difference being a slightly higher molecular weight.
Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzyl alcohol and its Deuterated Analog
| Property | 2,4,6-Trifluorobenzyl alcohol | 2,4,6-Trifluorobenzyl alcohol-d2 | Data Source |
| Molecular Formula | C₇H₅F₃O | C₇H₃D₂F₃O | [1][2] |
| Molecular Weight | 162.11 g/mol | 164.12 g/mol (Calculated) | [1][2] |
| CAS Number | 118289-07-9 | Not available | [1][2] |
| Appearance | Not available | Not available | - |
| Boiling Point | Not available | Expected to be similar to the non-deuterated analog | - |
| Melting Point | Not available | Expected to be similar to the non-deuterated analog | - |
| Density | Not available | Expected to be similar to the non-deuterated analog | - |
| Flash Point | Not available | Expected to be similar to the non-deuterated analog | - |
Synthesis and Experimental Protocols
A plausible and widely used method for the synthesis of 2,4,6-Trifluorobenzyl alcohol-d2 is the reduction of the corresponding aldehyde, 2,4,6-Trifluorobenzaldehyde, using a deuterated reducing agent.
Plausible Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2
Reaction: Reduction of 2,4,6-Trifluorobenzaldehyde with Sodium Borodeuteride (NaBD₄).
Experimental Protocol:
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Preparation: In a round-bottom flask, dissolve 2,4,6-Trifluorobenzaldehyde (1 equivalent) in an appropriate anhydrous solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: Slowly add a solution of Sodium Borodeuteride (NaBD₄) (1.1 equivalents) in the same solvent to the cooled aldehyde solution. The slow addition is crucial to control the exothermic reaction.
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Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to quench the excess NaBD₄ and the resulting borate (B1201080) esters.
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Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2,4,6-Trifluorobenzyl alcohol-d2.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Characterization
The synthesized 2,4,6-Trifluorobenzyl alcohol-d2 would be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of the benzylic proton signal. ¹³C NMR and ¹⁹F NMR would be consistent with the structure.
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Mass Spectrometry (MS): The molecular ion peak would confirm the incorporation of two deuterium atoms, showing an m/z corresponding to the increased molecular weight.
The Role of Deuteration in Drug Development: The Kinetic Isotope Effect
The primary rationale for using 2,4,6-Trifluorobenzyl alcohol-d2 in research is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break.[3] In many enzymatic reactions, particularly those involving cytochrome P450 enzymes, the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug.
By replacing the benzylic hydrogens with deuterium, the rate of metabolic oxidation at this position can be significantly reduced. This can lead to:
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Increased Metabolic Stability: The drug molecule remains in its active form for a longer period.[4]
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Longer Half-Life: This can lead to a reduced dosing frequency, improving patient compliance.[3]
-
Improved Pharmacokinetic Profile: The overall exposure of the body to the drug (AUC) may be increased.[5]
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Reduced Formation of Toxic Metabolites: If the metabolism at the deuterated site leads to toxic byproducts, deuteration can enhance the safety profile of the drug.[3]
Visualizations
Plausible Synthesis Workflow
Caption: Plausible synthetic workflow for 2,4,6-Trifluorobenzyl alcohol-d2.
The Kinetic Isotope Effect in Drug Metabolism
Caption: The impact of the kinetic isotope effect on drug metabolism.
Applications in Research and Drug Development
2,4,6-Trifluorobenzyl alcohol-d2 serves as a valuable research tool in several areas:
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Metabolic Studies: It can be used as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated drug and its metabolites in biological samples.[5]
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Mechanism of Action Studies: By selectively deuterating specific positions, researchers can probe which chemical bonds are critical for a drug's activity and its interaction with its target.[5]
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Development of Deuterated Drugs: This compound can be a starting material or a key intermediate in the synthesis of more complex deuterated drug candidates with potentially superior pharmacokinetic properties.
Safety and Handling
The safety and handling precautions for 2,4,6-Trifluorobenzyl alcohol-d2 are expected to be similar to those for 2,4,6-Trifluorobenzyl alcohol. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While specific experimental data on 2,4,6-Trifluorobenzyl alcohol-d2 is not extensively available, its chemical properties can be reliably inferred from its non-deuterated analog and the established principles of isotopic labeling. Its primary value lies in its application in pharmaceutical research and drug development, where the kinetic isotope effect can be exploited to design drugs with improved metabolic stability and pharmacokinetic profiles. This technical guide provides a foundational understanding for researchers and scientists working with this and similar deuterated compounds.
References
- 1. fiveable.me [fiveable.me]
- 2. rsc.org [rsc.org]
- 3. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]
- 4. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
